
3-tert-Butyldimethylsilyloxybenzaldehyde
Overview
Description
3-(t-Butyldimethylsilyloxy)benzaldehyde is an organic compound with the molecular formula C13H20O2Si. It is a benzaldehyde derivative where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBS) group. This compound is commonly used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(t-Butyldimethylsilyloxy)benzaldehyde typically involves the protection of the hydroxyl group of benzaldehyde using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
Benzaldehyde+TBSCl+Base→3-(t-Butyldimethylsilyloxy)benzaldehyde
Industrial Production Methods
Industrial production methods for 3-(t-Butyldimethylsilyloxy)benzaldehyde are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(t-Butyldimethylsilyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The TBS group can be removed (desilylation) using fluoride-based reagents such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Desilylation: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 3-(t-Butyldimethylsilyloxy)benzoic acid.
Reduction: 3-(t-Butyldimethylsilyloxy)benzyl alcohol.
Desilylation: 3-Hydroxybenzaldehyde.
Scientific Research Applications
3-(t-Butyldimethylsilyloxy)benzaldehyde is widely used in scientific research, particularly in organic chemistry and medicinal chemistry. Its applications include:
Protecting Group: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Intermediate: Serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biological Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes and alcohols.
Mechanism of Action
The mechanism of action of 3-(t-Butyldimethylsilyloxy)benzaldehyde primarily involves its role as a protecting group. The TBS group protects the hydroxyl functionality from unwanted reactions during synthetic processes. The desilylation reaction, which removes the TBS group, is typically facilitated by fluoride ions that attack the silicon atom, leading to the cleavage of the Si-O bond and the release of the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- 4-(t-Butyldimethylsilyloxy)benzaldehyde
- 2-(t-Butyldimethylsilyloxy)benzaldehyde
- 3-(t-Butyldimethylsilyloxy)acetophenone
Uniqueness
3-(t-Butyldimethylsilyloxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different steric and electronic effects, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEJMRFPMLLTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458768 | |
| Record name | 3-(t-Butyldimethylsilyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96013-95-5 | |
| Record name | 3-(t-Butyldimethylsilyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
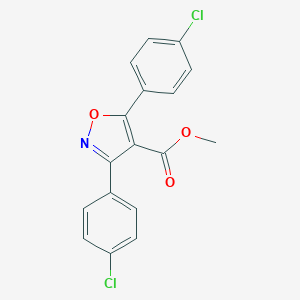
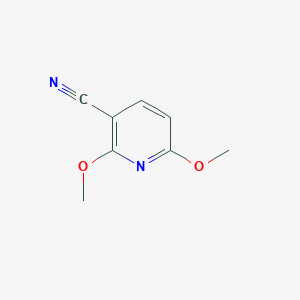
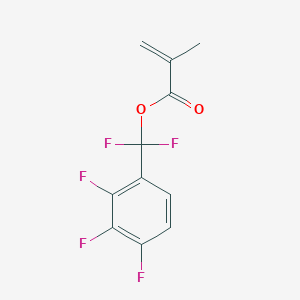

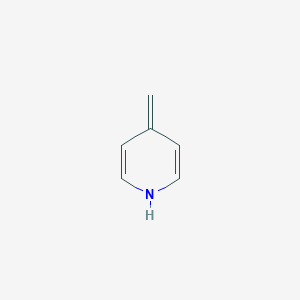


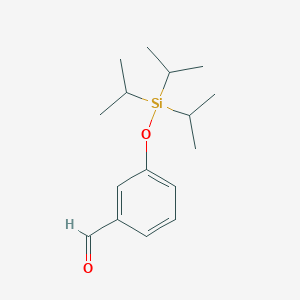
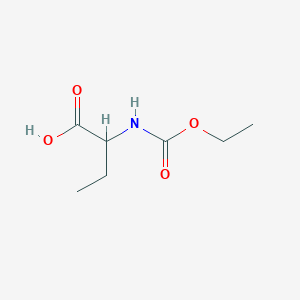
![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)



